molecular formula C14H20N4O4S B2657275 3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide CAS No. 1704529-85-0

3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide

Cat. No.: B2657275
CAS No.: 1704529-85-0
M. Wt: 340.4
InChI Key: CDARRHYTBXUKEJ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including oxazole, pyrazole, and sulfonamide

Scientific Research Applications

3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Venetoclax: A Bcl-2 inhibitor used in cancer treatment.

    Opiranserin: A compound with a similar oxazole structure used in pharmaceutical research.

Uniqueness

3,5-dimethyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed in simpler compounds.

Properties

IUPAC Name

3,5-dimethyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-10-14(11(2)22-16-10)23(19,20)17-13-7-15-18(9-13)8-12-3-5-21-6-4-12/h7,9,12,17H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDARRHYTBXUKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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